

Application Note: ^1H NMR Analysis of 2-Benzyl-3-formylpropanoic acid

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Compound of Interest

Compound Name: 2-Benzyl-3-formylpropanoic acid

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Introduction

2-Benzyl-3-formylpropanoic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structural characterization is a crucial step in its synthesis and application. This document provides a detailed protocol for the analysis of **2-Benzyl-3-formylpropanoic acid** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, a powerful technique for elucidating molecular structure. Due to the limited availability of public experimental data for this specific compound, this note also presents a predicted ^1H NMR data set based on the analysis of structurally similar compounds.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **2-Benzyl-3-formylpropanoic acid**. These predictions are derived from established chemical shift ranges and coupling constants observed in analogous molecular fragments.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-1 (Carboxylic Acid)	10.0 - 12.0	Singlet (broad)	-	1H
H-4 (Aldehyde)	9.5 - 9.8	Triplet	~2-3	1H
H-6, H-10 (Aromatic)	7.2 - 7.4	Multiplet	-	5H
H-7, H-9 (Aromatic)	7.2 - 7.4	Multiplet	-	1H
H-8 (Aromatic)	7.2 - 7.4	Multiplet	-	
H-2 (Methine)	3.0 - 3.4	Multiplet	-	1H
H-5 (Methylene)	2.8 - 3.2	Multiplet	-	2H
H-3 (Methylene)	2.6 - 3.0	Multiplet	-	2H

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocol

This section details a standard procedure for acquiring a ^1H NMR spectrum of **2-Benzyl-3-formylpropanoic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **2-Benzyl-3-formylpropanoic acid**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O with a pH adjustment). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., the carboxylic acid proton).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

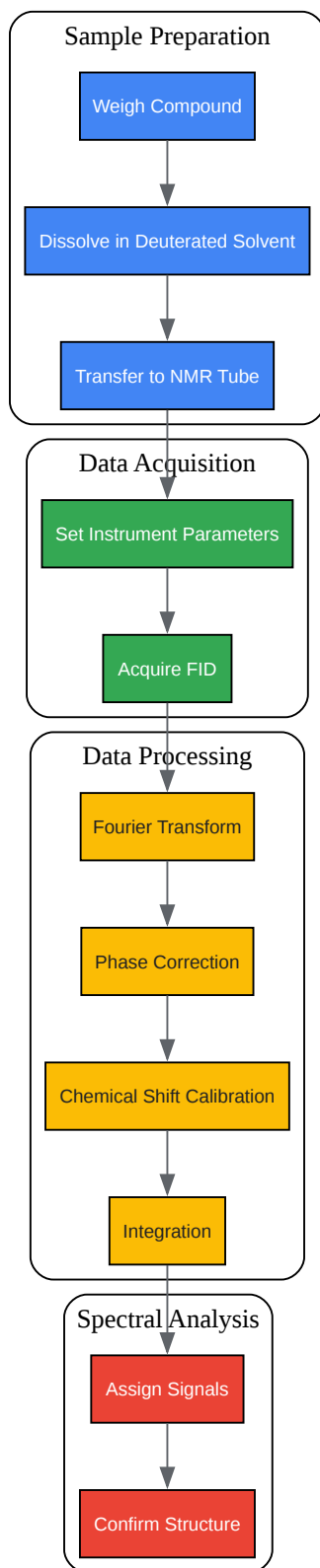
Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	Standard 1D Proton (e.g., zg30)
Number of Scans	16 - 64
Relaxation Delay	1.0 - 2.0 s
Acquisition Time	3 - 4 s
Spectral Width	16 ppm
Temperature	298 K (25 °C)

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical steps involved in the ^1H NMR analysis of **2-Benzyl-3-formylpropanoic acid**.



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Caption: Workflow for the ^1H NMR analysis of **2-Benzyl-3-formylpropanoic acid**.

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